Product packaging for 4-Thiazolamine, 2-(3-methoxyphenyl)-(Cat. No.:CAS No. 123970-61-6)

4-Thiazolamine, 2-(3-methoxyphenyl)-

Cat. No.: B2385613
CAS No.: 123970-61-6
M. Wt: 206.26
InChI Key: NRUCMEPEHDFEFQ-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Derivatives in Contemporary Medicinal Chemistry Research

The thiazole nucleus is a cornerstone in drug discovery and development. researchgate.net Its derivatives are integral components of a wide array of pharmaceuticals, demonstrating a vast spectrum of biological activities. nih.gov The versatility of the thiazole scaffold allows it to serve as a pharmacophore for numerous therapeutic targets.

Thiazole-containing compounds are found in various commercially available drugs, including the antimicrobial agent Sulfazole, the antiretroviral Ritonavir, and the antifungal Abafungin. researchgate.net The research landscape for thiazole derivatives is exceptionally active, with ongoing investigations into their potential as:

Anticancer Agents: Many thiazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. nih.govnih.gov

Antimicrobial Agents: The thiazole ring is a key feature in compounds designed to combat bacterial and fungal infections. nih.govmdpi.com

Anti-inflammatory Drugs: Certain derivatives have shown promise in modulating inflammatory pathways. ontosight.ai

Antioxidant and Hepatoprotective Agents: Research has also explored their capacity to mitigate oxidative stress and protect the liver. researchgate.net

The continued interest in this class of compounds stems from their proven success and the potential for further structural modifications to yield novel therapeutic agents with improved efficacy and specificity. researchgate.netmdpi.com

Overview of Aminothiazole Pharmacophores

Within the vast family of thiazoles, the aminothiazole substructure is of particular importance. An aminothiazole is simply a thiazole ring bearing an amino group. This pharmacophore is considered a "privileged structure" in medicinal chemistry because of its ability to interact with multiple biological targets, leading to a wide range of pharmacological effects. nih.gov

The position of the amino group on the thiazole ring significantly influences the compound's activity. The 2-aminothiazole (B372263) scaffold, for instance, is a characteristic feature in numerous drug development programs, with derivatives showing promise as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents. nih.gov The synthesis of various substituted 2-aminothiazoles is a common strategy for generating libraries of compounds for biological screening. nih.govresearchgate.net While less common than the 2-amino variant, the 4-aminothiazole scaffold, as seen in the subject compound, also represents an important area of chemical exploration.

Research Context of 4-Thiazolamine, 2-(3-methoxyphenyl)- within the Thiazole Chemical Space

While the broader class of aminothiazoles is well-documented, specific research focusing exclusively on 4-Thiazolamine, 2-(3-methoxyphenyl)- is limited in publicly available scientific literature. However, its research context can be effectively understood by examining its positional isomers, where the methoxyphenyl group is located at different positions on the phenyl ring (ortho- or para-). These closely related analogs provide valuable insight into the synthesis and potential biological activities of this chemical space.

The standard method for synthesizing such compounds is the Hantzsch thiazole synthesis. This typically involves reacting an α-haloketone with a thiourea (B124793). researchgate.net For the isomers of the title compound, this would involve the reaction of thiourea with the corresponding methoxy-substituted phenacyl bromide or chloride. researchgate.netrsc.org

Research into these isomers has revealed significant biological activities, as detailed in the table below.

Interactive Data Table: Research on Positional Isomers

Compound Name Isomer Position Synthesis Highlight Reported Biological Activity
4-(o-methoxyphenyl)-2-aminothiazole ortho- Synthesized by reacting o-methoxyacetophenone, iodine, and thiourea. researchgate.net Investigated for antibacterial and anti-quorum sensing activity against Pseudomonas aeruginosa. researchgate.net
2-Amino-4-(p-methoxyphenyl)thiazole para- Synthesized from p-methoxyacetophenone and thiourea. ontosight.ainanomedicine-rj.com Studied for its crystalline structure and hydrogen bonding patterns. researchgate.net Also used as a scaffold for developing potential antibacterial compounds when coated on nanoparticles. nanomedicine-rj.com

| 4-Thiazolamine, 2-(3-methoxyphenyl)- | meta- | (Synthesis would likely follow the Hantzsch pathway from 3-methoxyacetophenone) | (Specific biological activity is not widely reported, representing a potential area for novel research) |

The documented antibacterial and anti-quorum sensing activities of the ortho-isomer, and the use of the para-isomer as a scaffold for antibacterial agents, suggest that methoxyphenyl-substituted aminothiazoles are a promising area for antimicrobial drug discovery. researchgate.netnanomedicine-rj.com The specific biological profile of the meta-isomer, 4-Thiazolamine, 2-(3-methoxyphenyl)-, remains an underexplored area, highlighting an opportunity for future investigation to complete the structure-activity relationship picture for this set of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2OS B2385613 4-Thiazolamine, 2-(3-methoxyphenyl)- CAS No. 123970-61-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenyl)-1,3-thiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-13-8-4-2-3-7(5-8)10-12-9(11)6-14-10/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUCMEPEHDFEFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Thiazolamine, 2 3 Methoxyphenyl and Its Analogues

Classical and Modified Hantzsch Thiazole (B1198619) Synthesis Approaches

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the preparation of thiazole derivatives. This method typically involves the cyclocondensation of an α-haloketone with a thioamide-containing reactant. For the synthesis of 2-amino-4-arylthiazoles, thiourea (B124793) is the most commonly employed thioamide.

Cyclocondensation Reactions Involving α-Haloketones and Thioureas/Thiosemicarbazides

The fundamental approach for synthesizing 4-Thiazolamine, 2-(3-methoxyphenyl)- involves the reaction of 2-bromo-1-(3-methoxyphenyl)ethan-1-one with thiourea. The reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

The general reaction scheme is as follows:

> Figure 1: General scheme of the Hantzsch thiazole synthesis for 2-aryl-4-aminothiazoles.

While specific data for the synthesis of 2-(3-methoxyphenyl)-4-aminothiazole is not extensively detailed in all literature, the synthesis of analogous compounds provides insight into typical reaction conditions and outcomes. For instance, the reaction of various substituted phenacyl bromides with thiourea often proceeds in good yields.

α-HaloketoneThiourea DerivativeSolventConditionsYield (%)Reference
2-bromo-1-phenylethanoneThioureaEthanolReflux, 8h85 asianpubs.org
2-bromo-1-(4-chlorophenyl)ethanoneThioureaEthanolReflux, 10h82 asianpubs.org
2-bromo-1-(4-methoxyphenyl)ethanoneThioureaEthanolReflux, 8h88 nanomedicine-rj.com

Strategic Use of Acid Catalysis and Optimized Solvent Systems

The efficiency of the Hantzsch synthesis can be significantly influenced by the choice of catalyst and solvent. While the reaction can proceed without a catalyst, the use of acid catalysis can accelerate the rate of reaction. However, strongly acidic conditions can also lead to the formation of byproducts. rsc.org For instance, in the presence of strong acids, the reaction of N-substituted thioureas with α-haloketones can yield a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

Solvent selection is also critical for optimizing the Hantzsch synthesis. Ethanol is a commonly used solvent due to its ability to dissolve the reactants and facilitate the reaction at reflux temperatures. However, research into greener and more efficient solvent systems is ongoing. One-pot syntheses under solvent-free conditions have been reported to produce high yields of 2-aminothiazole (B372263) derivatives in significantly shorter reaction times. researchgate.net The use of water as a solvent, particularly in combination with microwave irradiation, has also been explored as an environmentally friendly alternative. scirp.org

CatalystSolventTemperature (°C)TimeYield (%)Reference
NoneEthanolReflux8-10 h~85 asianpubs.org
Silica Supported Tungstosilisic AcidEthanol/Water652-3.5 h79-90 mdpi.comnih.gov
Sulphamic acidEthanolRoom Temp.-Good orientjchem.org
NoneSolvent-freeRoom Temp.3 min95 researchgate.net

Advanced Synthetic Techniques

To overcome some of the limitations of classical methods, such as long reaction times and the use of hazardous reagents, several advanced synthetic techniques have been developed for the synthesis of 2-aryl-4-aminothiazoles.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net In the context of the Hantzsch synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes, often with improved yields. researchgate.net One-pot microwave-assisted syntheses of 4-aryl-2-aminothiazoles have been developed, avoiding the pre-synthesis and isolation of lachrymatory α-haloketones by generating them in situ from the corresponding ketone and a brominating agent like N-bromosuccinimide (NBS). researchgate.net The use of green solvents like water or polyethylene (B3416737) glycol (PEG) in combination with microwave irradiation further enhances the environmental friendliness of this method. researchgate.net

Aryl KetoneThiourea DerivativeSolventMicrowave Power (W)Time (min)Yield (%)Reference
AcetophenoneThioureaPEG-400/Water3003088 researchgate.net
4-BromoacetophenoneThioureaPEG-400/Water3002888 researchgate.net
4-FluoroacetophenoneThioureaPEG-400/Water3003289 researchgate.net
4-ChloroacetophenoneN-(4-fluorophenyl)thioureaPEG-400/Water3003186 researchgate.net

Metal-Catalyzed Coupling Reactions for Thiazole Functionalization (e.g., Palladium-mediated Suzuki Coupling)

While the Hantzsch synthesis is excellent for constructing the core thiazole ring, metal-catalyzed cross-coupling reactions are invaluable for the further functionalization of the thiazole scaffold. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is a widely used method for forming carbon-carbon bonds.

For the synthesis of 2-(3-methoxyphenyl)-4-aminothiazole, a strategy could involve the synthesis of a 2-halo-4-aminothiazole derivative followed by a Suzuki coupling with (3-methoxyphenyl)boronic acid. This approach allows for the late-stage introduction of the 2-aryl group, which can be advantageous for creating a library of analogs. While specific examples for the direct synthesis of 4-Thiazolamine, 2-(3-methoxyphenyl)- via this method are not abundant in the literature, the Suzuki coupling of various aryl boronic acids to 2-amino-6-bromobenzothiazoles has been successfully demonstrated, indicating the feasibility of this approach on the aminothiazole core. nih.gov

Thiazole DerivativeBoronic Acid/EsterCatalystBaseSolventConditionsYield (%)Reference
2-amino-6-bromobenzothiazolePhenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O100°C, 12h85 nih.gov
2-amino-6-bromobenzothiazole4-Methoxyphenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O100°C, 12h82 nih.gov
2-amino-6-bromobenzothiazole3-Thiopheneboronic acidPd(PPh3)4K2CO3Dioxane/H2O100°C, 12h78 nih.gov

Visible-Light-Driven Photocatalytic Synthesis

In recent years, visible-light photoredox catalysis has gained significant attention as a mild and sustainable method for organic synthesis. This approach utilizes the energy of visible light to initiate chemical transformations, often under ambient conditions. The synthesis of 2-aminothiazoles from vinyl azides and ammonium (B1175870) thiocyanate (B1210189) promoted by an in situ generated copper photocatalyst under visible light irradiation has been reported. sci-hub.se This method offers high yields, mild reaction conditions, and low catalyst loadings. sci-hub.se While this specific methodology may not directly produce 2-(3-methoxyphenyl)-4-aminothiazole, it highlights the potential of photocatalysis in the synthesis of this class of compounds. The reaction proceeds through the formation of a 2H-azirine intermediate from the vinyl azide, which is then opened by the thiocyanate nucleophile, followed by cyclization to the aminothiazole. sci-hub.se

Vinyl AzideCatalystSolventLight SourceTime (h)Yield (%)Reference
Phenyl vinyl azideCu(OAc)2 (5 mol%)CH3CN5W blue LEDs2095 sci-hub.se
Naphthyl vinyl azideCu(OAc)2 (5 mol%)CH3CN5W blue LEDs2088 sci-hub.se
Quinolyl vinyl azideCu(OAc)2 (5 mol%)CH3CN5W blue LEDs2082 sci-hub.se

Polymer-Supported and Green Chemistry Approaches

In recent years, the synthesis of aminothiazole derivatives has seen a shift towards more efficient and environmentally benign methodologies. rsc.orgscispace.com Polymer-supported or solid-phase synthesis has gained significant attention due to advantages like simplified execution and work-up procedures, increased product yields, and the potential for catalyst recovery and reuse. rsc.orgscispace.comrsc.org These strategies often involve attaching one of the reactants to a solid support, such as a resin, performing the reaction sequence, and then cleaving the final product from the support. rsc.org

Several polymer-supported strategies have been developed for aminothiazole synthesis. For instance, resin-bound thioureas can be condensed with α-bromoacetophenones, followed by cleavage from the solid support to yield the desired substituted aminothiazoles in good yields. rsc.org Both Wang and Merrifield resins have been successfully employed for this purpose. rsc.org Another approach involves using a polymer-supported auto-scavenging strategy (PSAS), which facilitates a clean, high-yield synthesis of 2,4-diaminothiazoles. rsc.org

Green chemistry approaches aim to reduce or eliminate the use of hazardous substances and increase efficiency. In the context of thiazole synthesis, this includes the use of environmentally friendly solvents like water, employing reusable catalysts, and utilizing energy-efficient reaction conditions such as microwave irradiation. rsc.orgresearchgate.net The use of β-cyclodextrin as a catalyst in aqueous media is a notable green approach for synthesizing aminothiazoles. scispace.comrsc.org This method often leads to excellent yields and simplifies the isolation process. scispace.com Similarly, catalysts like silica-supported tungstosilisic acid have been used for one-pot, multi-component syntheses of Hantzsch thiazole derivatives under ultrasonic irradiation or conventional heating. researchgate.net Another green method involves a one-pot reaction using trichloroisocyanuric acid (TCCA) as a safe and sustainable halogen source, catalyzed by a magnetic nanocatalyst, which can be easily separated and recycled. rsc.org

StrategyPolymer/Support UsedKey ReactantsAdvantagesReference
Resin-Bound ThioureaWang Resin, Merrifield ResinResin-bound amines, Acyl isothiocyanates, α-BromoacetophenonesGood isolated yields (62–80%), applicable to different resins. rsc.org
Traceless Cleavage StrategyMerrifield ResinResin-bound cyanodithioimidocarbonate, α-BromoketoneAllows for traceless cleavage after oxidation and nucleophilic addition. rsc.org
Polymer-Supported Catalysisβ-cyclodextrinα-Halogenated β-keto esters, ThioureaUses water as a solvent, attractive for green synthesis, excellent yields. scispace.comrsc.org
Magnetic NanocatalystCa/4-MePy-IL@ZY-Fe₃O₄Methyl ketones, Thiourea, Trichloroisocyanuric acid (TCCA)Environmentally friendly, non-toxic solvent, recyclable catalyst, high efficiency. rsc.org

Biological Activity Spectrum and Mechanistic Investigations in in Vitro Systems

Antimicrobial Activity Research

Extensive literature searches did not yield specific studies on the in vitro antimicrobial activity of 4-Thiazolamine, 2-(3-methoxyphenyl)-. While research exists on the antimicrobial properties of the broader thiazole (B1198619) class of compounds, data specifically detailing the efficacy of this particular molecule against Gram-positive, Gram-negative bacteria, fungi, or mycobacteria are not available in the public domain.

In Vitro Antibacterial Efficacy Against Gram-Positive Bacterial Strains

No published research was identified that specifically investigates the in vitro antibacterial activity of 4-Thiazolamine, 2-(3-methoxyphenyl)- against Gram-positive bacterial strains. Therefore, no data on its minimum inhibitory concentration (MIC) or spectrum of activity against bacteria such as Staphylococcus aureus or Bacillus subtilis can be provided.

In Vitro Antibacterial Efficacy Against Gram-Negative Bacterial Strains

There is no available scientific literature detailing the in vitro antibacterial efficacy of 4-Thiazolamine, 2-(3-methoxyphenyl)- against Gram-negative bacterial strains. Consequently, information regarding its activity against pathogens like Escherichia coli or Pseudomonas aeruginosa is currently absent.

In Vitro Antifungal Activity Studies

No studies dedicated to the in vitro antifungal activity of 4-Thiazolamine, 2-(3-methoxyphenyl)- were found. As a result, its potential efficacy against fungal species such as Candida albicans or Aspergillus niger has not been documented.

In Vitro Antimycobacterial Activity and Target Identification

A review of existing scientific literature revealed no studies focused on the in vitro antimycobacterial activity of 4-Thiazolamine, 2-(3-methoxyphenyl)-. There is no information on its efficacy against Mycobacterium tuberculosis or other mycobacterial species, nor have any potential molecular targets been identified.

Anticancer Activity Research

Cytotoxicity Evaluation in Various Cancer Cell Lines

No specific studies evaluating the in vitro cytotoxic effects of 4-Thiazolamine, 2-(3-methoxyphenyl)- on cancer cell lines were identified in the available scientific literature. Therefore, data regarding its IC50 values against various cancer cell lines are not available.

Investigations into Enzyme Inhibition Relevant to Oncogenesis (e.g., Kinases)

The thiazole scaffold is a recognized pharmacophore in the development of kinase inhibitors, which are crucial in cancer therapy. nih.gov Kinases are a large family of enzymes that play a central role in cell signaling and are often dysregulated in cancer. nih.gov The 2-aminothiazole (B372263) structure, in particular, has been identified as a novel template for Src family kinase inhibitors. nih.gov While direct studies on the kinase inhibitory activity of 4-Thiazolamine, 2-(3-methoxyphenyl)- are not extensively detailed in the available literature, the broader class of thiazole derivatives has shown significant potential. For instance, various 2-aminothiazole derivatives have been optimized to yield pan-Src inhibitors with nanomolar to subnanomolar potencies in both biochemical and cellular assays. nih.gov Furthermore, thiazole-containing compounds have been investigated as inhibitors for other kinases implicated in oncogenesis, such as phosphatidylinositol 3-kinases (PI3Ks). googleapis.com The structural similarity of 4-Thiazolamine, 2-(3-methoxyphenyl)- to these active compounds suggests its potential as a kinase inhibitor, warranting further investigation.

Anti-inflammatory Activity Investigations

The anti-inflammatory properties of thiazole derivatives have been a subject of considerable research. The related compound, 4-(3-methoxyphenyl)thiazol-2-amine, has been synthesized and evaluated for its anti-inflammatory effects. ijastnet.com

In Vitro Modulation of Inflammatory Pathways

While specific in vitro studies detailing the modulation of inflammatory pathways by 4-Thiazolamine, 2-(3-methoxyphenyl)- are limited, the anti-inflammatory effects of related thiazole compounds often involve the inhibition of key signaling pathways. For instance, the inhibition of p38α MAP kinase, a key enzyme in the inflammatory response, has been reported for 1,2,4-triazole-based benzothiazole-2-amines. researchgate.net This kinase is involved in the production of pro-inflammatory cytokines like TNF-α and interleukins. researchgate.net Given the established anti-inflammatory potential of the thiazole nucleus, it is plausible that 4-Thiazolamine, 2-(3-methoxyphenyl)- could exert its effects through similar mechanisms, though direct experimental evidence is needed.

Inhibition of Key Inflammatory Enzymes (e.g., Cyclooxygenases)

Antioxidant Activity Studies

The antioxidant potential of 4-(3-methoxyphenyl)thiazol-2-amine has been investigated through various in vitro assays, demonstrating its capacity to counteract oxidative stress. ijastnet.com

Free Radical Scavenging Potential (e.g., DPPH, Nitric Oxide)

The ability of a compound to donate an electron or hydrogen atom to a free radical is a measure of its antioxidant activity. This is often evaluated using the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov The compound 4-(3-methoxyphenyl)thiazol-2-amine has demonstrated significant DPPH radical scavenging activity. ijastnet.com

Nitric oxide (NO) is a signaling molecule that can be detrimental at high concentrations due to the formation of reactive nitrogen species. nih.gov The scavenging of nitric oxide is therefore an important antioxidant mechanism. 4-(3-methoxyphenyl)thiazol-2-amine has also shown the ability to scavenge nitric oxide radicals in a concentration-dependent manner. ijastnet.com

The table below summarizes the in vitro antioxidant activity of 4-(3-methoxyphenyl)thiazol-2-amine, with ascorbic acid and butylated hydroxytoluene (BHT) as standard antioxidants. ijastnet.com

CompoundConcentration (µg/ml)Total Antioxidant Capacity (TAC₅₀)DPPH Scavenging (%)Nitric Oxide Scavenging (%)
4-(3-methoxyphenyl)thiazol-2-amine 105.8635.1326.14
2042.1835.29
4053.2648.37
6065.4155.62
8072.3964.18
10078.1572.25
Ascorbic Acid (Standard) 10-10034 (IC₅₀)--
BHT (Standard) 10-1008.62 (IC₅₀)--

Data sourced from S. A. Thorat et al., 2012. ijastnet.com

Reactive Oxygen Species (ROS) Modulation

Reactive oxygen species (ROS) are highly reactive molecules that can damage cells, and their modulation is a key aspect of antioxidant activity. aesnet.org One important measure of ROS modulation is the inhibition of lipid peroxidation. The compound 4-(3-methoxyphenyl)thiazol-2-amine has been shown to inhibit lipid peroxidation in a linoleic acid emulsion system, indicating its ability to protect against oxidative damage to lipids. ijastnet.com The generation of ROS by immune cells like neutrophils is a key component of the inflammatory response, and compounds that can modulate this process may have therapeutic potential. nih.gov

CompoundConcentration (µg/ml)Lipid Peroxide Scavenging (%)
4-(3-methoxyphenyl)thiazol-2-amine 1030.14
2038.26
4045.19
6054.23
8062.14
10068.27

Data sourced from S. A. Thorat et al., 2012. ijastnet.com

Exploration of Other Bioactive Profiles

Comprehensive searches of peer-reviewed scientific databases did not yield specific studies on the diverse bioactive profiles of 4-Thiazolamine, 2-(3-methoxyphenyl)-. The following subsections detail the lack of available data for the requested assays.

Antiviral Activity Assays

No published studies were identified that have evaluated the efficacy of 4-Thiazolamine, 2-(3-methoxyphenyl)- against any viral pathogens. While the broader class of thiazole derivatives has been a subject of interest in antiviral research, exhibiting activity against a range of viruses, this specific compound has not been featured in such investigations.

α-Glucosidase Inhibitory Studies

There is no available research data on the α-glucosidase inhibitory potential of 4-Thiazolamine, 2-(3-methoxyphenyl)-. Although various heterocyclic compounds, including other thiazole derivatives, have been assessed for their ability to inhibit this key enzyme in carbohydrate metabolism, this particular molecule has not been a subject of such studies.

Adenosine (B11128) Receptor Antagonism (e.g., A3 Receptor)

Specific data on the interaction of 4-Thiazolamine, 2-(3-methoxyphenyl)- with adenosine receptors, including the A3 subtype, is absent from the current scientific literature. The development of selective A3 adenosine receptor antagonists has involved various molecular scaffolds, but the activity of this specific compound has not been reported.

Central Nervous System (CNS) Receptor Modulation (e.g., Dopamine (B1211576) Agonism)

The modulatory effects of 4-Thiazolamine, 2-(3-methoxyphenyl)- on central nervous system receptors, such as dopamine receptors, have not been documented. Research into novel dopamine agonists has explored related 2-aminothiazole structures, but findings specific to the 2-(3-methoxyphenyl) derivative are not available.

Neurogenesis-Promoting Activity in Neural Precursor Cell Differentiation

The potential for 4-Thiazolamine, 2-(3-methoxyphenyl)- to promote neurogenesis through the differentiation of neural precursor cells has not been investigated in any published research. Studies have indicated that some 4-aminothiazole derivatives can influence neural precursor cell differentiation, but data for this specific compound is lacking.

Molecular Mechanistic Elucidation

Given the absence of studies on the biological activities of 4-Thiazolamine, 2-(3-methoxyphenyl)-, there is consequently no information available regarding its molecular mechanisms of action. Elucidation of such mechanisms is contingent upon initial identification of a confirmed biological effect.

Enzyme Kinetics and Inhibitory Mechanisms

While direct enzymatic inhibition studies specifically for 4-Thiazolamine, 2-(3-methoxyphenyl)- are not extensively documented in publicly available literature, the broader class of 2-aminothiazoles has demonstrated significant inhibitory activity against various enzymes. This suggests a strong potential for 4-Thiazolamine, 2-(3-methoxyphenyl)- to act as an enzyme inhibitor.

Research into aminothiazole derivatives has identified them as inhibitors of enzymes such as glutaminase (B10826351), which is a key target in cancer metabolism. For instance, a structure-activity relationship (SAR) study of aminothiazole-based glutaminase inhibitors revealed that modifications to the aryl group at the 2-position significantly impact inhibitory potency. In one such study, the related compound N-(3-methoxyphenyl)-4-(4-methoxyphenyl)thiazol-2-amine was synthesized and evaluated, highlighting the relevance of the methoxyphenyl substitution in the development of novel enzyme inhibitors. researchgate.net

Furthermore, 2-aminothiazole-based compounds have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS). beilstein-journals.org While a direct comparison showed a 2-aminothiazole analog to be less potent than its 2-aminopyridine (B139424) counterpart, this was attributed to the smaller size of the thiazole ring rather than a lack of interaction. beilstein-journals.org This indicates that the thiazole core is a viable scaffold for enzyme inhibition, and the specific substitutions, such as the 3-methoxyphenyl (B12655295) group, would modulate this activity.

The inhibitory potential of the aminothiazole scaffold is further supported by its investigation against Plasmodium falciparum, the parasite responsible for malaria. Although the exact target was not confirmed, several aminothiazole derivatives showed notable half-maximal inhibitory concentrations (IC50) against the cultured parasite. nih.gov

Table 1: Inhibitory Activity of Related Aminothiazole Compounds

Compound/Class Target Enzyme/Organism Activity (IC50) Reference
Aminothiazole Derivatives Plasmodium falciparum 3D7 0.6 - 43 µM nih.gov
2-Aminothiazole-based inhibitor Neuronal Nitric Oxide Synthase (nNOS) Less potent than aminopyridine lead beilstein-journals.org

This table is interactive and can be sorted by clicking on the column headers.

Receptor Binding Characterization

The interaction of 2-aminothiazole derivatives with G-protein coupled receptors (GPCRs) is a significant area of research. Specifically, derivatives of 4-aryl-2-aminothiazole have been identified as potent and selective antagonists for the human adenosine A3 receptor. nih.gov The adenosine receptors (A1, A2A, A2B, and A3) are involved in a multitude of physiological processes, making them attractive drug targets.

In a study focused on adenosine A3 receptor antagonists, it was found that a methoxy (B1213986) group on the phenyl ring, similar to the one present in 4-Thiazolamine, 2-(3-methoxyphenyl)-, contributed to enhanced binding affinity and selectivity. nih.gov While the study focused on a 4-methoxyphenyl (B3050149) substitution, the presence of a methoxy group in the meta position in the title compound suggests a likelihood of interaction with adenosine receptors or other GPCRs. The electronic and steric properties conferred by the 3-methoxyphenyl group would be a key determinant of the binding affinity and selectivity profile.

Table 2: Receptor Binding Affinity of a Related Thiazole Derivative

Compound Receptor Ki (µM) Reference

This table is interactive and can be sorted by clicking on the column headers.

Elucidation of Signaling Pathway Interactions (e.g., Opioidergic Systems)

The potential for thiazole-containing compounds to interact with the opioidergic system has been demonstrated in studies of thiazole-piperazine derivatives. These studies have shown that certain derivatives exert their antinociceptive effects through mechanisms that involve opioid receptors. nih.gov Pre-treatment with naloxone, a non-selective opioid receptor antagonist, was found to abolish the analgesic effects of these compounds, indicating a direct or indirect interaction with the opioidergic system. researchgate.net

Molecular docking studies have further supported these findings, revealing significant interactions between thiazole-piperazine compounds and both µ- and δ-opioid receptors. nih.gov These interactions often involve the thiazole ring itself, suggesting that the 2-aminothiazole scaffold, as present in 4-Thiazolamine, 2-(3-methoxyphenyl)-, could also engage with opioid receptors. The nature and strength of this interaction would be influenced by the 2-(3-methoxyphenyl) substituent. The methoxy group could potentially form hydrogen bonds with amino acid residues within the receptor's binding pocket, thereby modulating the compound's affinity and efficacy. While direct evidence for 4-Thiazolamine, 2-(3-methoxyphenyl)- is pending, the existing research on related structures provides a strong rationale for its investigation as a modulator of opioidergic signaling pathways.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Variation of Substituents on the Thiazole (B1198619) Ring System

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of many pharmacologically active agents. Variations in the substituents at the 2, 4, and 5-positions of this ring in the context of 4-Thiazolamine, 2-(3-methoxyphenyl)- have profound effects on its biological profile.

Impact of Substitution at the 2-Position (e.g., Methoxy-substituted Phenyl Group)

The 2-position of the thiazole ring, occupied by the 3-methoxyphenyl (B12655295) group in the parent compound, is a critical determinant of activity. The nature of the aryl group at this position significantly influences the molecule's interaction with biological targets. For instance, in the realm of anticancer research, the presence of a phenyl ring at this position is a common feature in compounds exhibiting cytotoxic effects. nih.govnih.gov

While specific data for the 3-methoxyphenyl analog is limited, studies on related 2-aminothiazole (B372263) derivatives have shown that substitutions on the phenyl ring can modulate activity. For example, in a series of 2-aminothiazole derivatives, the introduction of halogen or small alkyl groups on the phenyl ring has been shown to be favorable for certain biological activities. nih.gov

Influence of Amine Substitutions at the 4-Position

The amine group at the 4-position of the thiazole ring is a key functional group that can participate in crucial hydrogen bonding interactions with biological targets. Modifications to this amine group can therefore dramatically alter the compound's potency and selectivity.

SAR studies on various 2-aminothiazole scaffolds have demonstrated that this position is amenable to a range of substitutions. For instance, acylation of the 2-amino group in some series has led to potent kinase inhibitors. nih.govcapes.gov.br While direct N-substitution on the 4-amino group of the title compound is not extensively documented in the provided context, the general principles of SAR suggest that such modifications would likely impact activity.

Role of Substituents at the 5-Position of the Thiazole Ring

The 5-position of the thiazole ring offers another avenue for structural modification to fine-tune the biological activity. Introduction of various substituents at this position can influence the molecule's steric and electronic properties.

In studies of 2-aminothiazole derivatives as anticancer agents, the introduction of lipophilic substituents such as methyl, bromo, or phenyl groups at the 5-position has been explored. nih.gov Some of these modifications have resulted in compounds with moderate to good activity against cancer cell lines. nih.gov The presence of a carboxamide group at the 5-position has also been shown to be significant for the cytostatic impact on certain leukemia cell lines. nih.gov

Conformational and Electronic Effects of the 3-Methoxyphenyl Moiety

Positional Isomerism of the Methoxy (B1213986) Group on Phenyl Ring

The position of the methoxy group on the phenyl ring is a critical factor influencing biological activity. While the focus of this article is the 3-methoxy isomer, comparative analysis with other positional isomers, such as the 4-methoxy analog, provides valuable SAR insights.

For instance, in a series of 1,3,4-thiadiazole (B1197879) derivatives with methoxyphenyl substituents, a compound with two 3-methoxyphenyl groups showed exceptionally high anticancer activity compared to other analogs. mdpi.com In another study on 2-aminothiazole derivatives, a 4-methoxyphenyl-amino substituent at the 2-position was found in a compound with significant antioxidant potential. mdpi.com These findings underscore the importance of the methoxy group's position in determining the specific biological effects.

The following table summarizes the impact of methoxy group position on the anticancer activity of a related series of 1,3,4-thiadiazole derivatives against the MCF-7 breast cancer cell line.

CompoundMethoxy PositionCell Viability (%) at 100 µM
SCT-44-methoxy74 ± 3
Analog3-methoxy (di-substituted)40.30 ± 2

Data adapted from a study on 1,3,4-thiadiazole derivatives. mdpi.com

Electronic Contributions to Biological Interactions

The methoxy group, being an electron-donating group, influences the electron density distribution of the phenyl ring and, by extension, the entire molecule. This electronic modulation can affect how the compound interacts with its biological target.

The electron-donating nature of the methoxy group can enhance the π-π stacking interactions with aromatic residues in a protein's binding pocket. Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein. Computational studies on related thiazole-containing amino acids have highlighted the role of the thiazole ring in stabilizing specific conformations through intramolecular hydrogen bonds, a principle that could be influenced by the electronic nature of the phenyl substituent. nih.gov

Development of Hybrid Molecules and Conjugates

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. ekb.eg This approach aims to create hybrid compounds with improved affinity, efficacy, and the potential to interact with multiple biological targets, which can be advantageous for treating complex diseases. ekb.egnih.govacs.org The 2-(3-methoxyphenyl)-4-thiazolamine scaffold is a versatile building block for creating such hybrid molecules by fusing it with other biologically active heterocyclic systems. nih.govresearchgate.net

The fusion of the 2-(3-methoxyphenyl)-4-thiazolamine core with other heterocyclic moieties like pyrazole (B372694), piperazine (B1678402), isatin (B1672199), and pyridine (B92270) has been explored to generate novel chemical entities with diverse pharmacological profiles.

Pyrazole: The combination of thiazole and pyrazole rings results in hybrid molecules with significant biological potential, including antimicrobial and antitumor activities. ekb.eg The synthesis of these fused systems often involves cyclocondensation reactions. nih.govhilarispublisher.com For instance, a common route involves reacting a thiazole derivative containing a thiosemicarbazone intermediate with various substituted phenacyl bromides to construct the pyrazolyl-thiazole framework. nih.gov Another approach uses the reaction of hydrazine (B178648) derivatives with vinylidene keto esters to form the pyrazole ring, which can be linked to a pre-existing thiazole moiety. mdpi.com The structural diversity and biological importance of pyrazole-thiazole hybrids make them attractive targets for synthesis. ekb.egacs.org

Piperazine: Piperazine and its derivatives are integral components of numerous FDA-approved drugs and are known to possess a wide range of pharmacological activities. nih.gov The hybridization of thiazole with a piperazine ring is a common strategy in medicinal chemistry. nih.govresearchgate.net Synthetic approaches typically involve linking the two moieties. For example, a 4-chloromethyl-2-aminothiazole derivative can react with piperazine via nucleophilic substitution to create a piperazine-tethered thiazole. nih.gov This scaffold can then be further functionalized. The combination aims to leverage the favorable physicochemical and pharmacokinetic properties conferred by the piperazine ring. nih.gov

Isatin: Isatin (1H-indole-2,3-dione) and its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. biomedres.usbiomedres.usresearchgate.net The conjugation of isatin with a thiazole ring has been achieved through several synthetic routes. A prevalent method involves the condensation reaction between an isatin derivative and a thiazole containing a hydrazine group (e.g., 2-hydrazinyl-thiazole) to form a hydrazone linkage. researchgate.netabap.co.in This strategy allows for the straightforward combination of the two pharmacophores, creating isatin-thiazole hybrids for biological evaluation. biomedres.usresearchgate.netabap.co.in

Pyridine: Pyridine and its fused derivatives are fundamental scaffolds in many natural and synthetic compounds with important biological activities. researchgate.net The synthesis of thiazole-pyridine hybrids can be accomplished through various cyclization strategies. One common method involves the reaction of a thiazole precursor with active methylene (B1212753) compounds like malononitrile (B47326) in the presence of a base, leading to the formation of a fused pyridine ring. nih.govijpsonline.com The reaction of chalcones with cyanopyridine derivatives is another pathway to access these fused systems. researchgate.net These synthetic efforts aim to create novel molecular architectures with enhanced therapeutic potential. researchgate.net

Table 1: Synthetic Strategies for Thiazole-Fused Heterocyclic Systems

Fused HeterocycleGeneral Synthetic ApproachKey ReactantsReference
PyrazoleCyclocondensationThiazolyl-thiosemicarbazone and α-halocarbonyls nih.gov
PiperazineNucleophilic Substitution4-Chloromethyl-thiazole and Piperazine nih.gov
IsatinCondensation (Hydrazone formation)Isatin and 2-Hydrazinyl-thiazole researchgate.net
PyridineCyclization/AnnulationThiazole precursor and Malononitrile nih.govijpsonline.com

The systematic evaluation of linker chemistry is a key aspect of SAR studies. By varying the linker, researchers can optimize the spatial arrangement of the pharmacophoric units to achieve better interaction with the target receptor or enzyme. An optimal linker will position the functional groups for maximal binding affinity while maintaining favorable physicochemical properties for the molecule as a whole. The substituted thiazole ring itself can sometimes act as a spacer group in molecular hybridization. acs.org

A modern approach in drug delivery and diagnostics involves conjugating bioactive molecules to nanoparticles. Magnetic nanoparticles (MNPs), particularly those made of iron oxide (Fe3O4), are of great interest due to their unique superparamagnetic properties, biocompatibility, and high surface area.

The surface of these nanoparticles can be functionalized with therapeutic agents like 2-(3-methoxyphenyl)-4-thiazolamine derivatives. A common synthesis method for Fe3O4 nanoparticles is co-precipitation, where ferrous and ferric salts are mixed in an alkaline solution. The resulting nanoparticles can then be coated with the thiazole compound. This is often achieved by dispersing the MNPs in a solvent and then adding the thiazole derivative, allowing it to bind to the nanoparticle surface.

Characterization techniques such as X-ray diffraction (XRD) are used to confirm the crystal structure and average particle size of the MNPs, while Scanning Electron Microscopy (SEM) is employed to observe their morphology. Such nanoconjugates are being investigated for applications in targeted drug delivery, where an external magnetic field could guide the drug-loaded nanoparticles to a specific site in the body, and for enhancing the antimicrobial properties of the conjugated compound.

Computational Chemistry and Molecular Modeling Applications

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone in the computational evaluation of drug candidates like 4-Thiazolamine, 2-(3-methoxyphenyl)-. These models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities. The development of a robust QSAR model for a series of 2-(3-methoxyphenyl)-4-thiazolamine analogs would enable the prediction of their therapeutic potential.

The process typically involves the following steps:

Data Set Compilation: A series of derivatives of 4-Thiazolamine, 2-(3-methoxyphenyl)- with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be collected.

Molecular Descriptor Calculation: A wide array of molecular descriptors for each compound in the series would be calculated using specialized software like Dragon or Gaussian. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Model Generation and Validation: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), are employed to build the QSAR model. The predictive power of the model is rigorously assessed through internal and external validation techniques.

For instance, a QSAR study on novel 2-aminothiazol-4(5H)-one derivatives as 11β-HSD1 inhibitors successfully utilized an Artificial Neural Network algorithm to establish a reliable predictive model with a high coefficient of determination (R²) of 0.9482. Similarly, QSAR studies on thiazole (B1198619) derivatives as PIN1 inhibitors have demonstrated the utility of these models in designing new compounds with enhanced activity.

Identification of Physicochemical Descriptors Correlating with Bioactivity

A key outcome of QSAR studies is the identification of specific physicochemical descriptors that significantly influence the biological activity of a compound series. For 4-Thiazolamine, 2-(3-methoxyphenyl)- and its analogs, these descriptors could include:

Topological Descriptors: These describe the atomic connectivity within the molecule.

Electronic Descriptors: Properties like dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO) fall under this category. The presence of the methoxy (B1213986) group on the phenyl ring, for example, would significantly impact the electronic distribution.

Steric Descriptors: Molecular weight, volume, and surface area are examples of steric descriptors that relate to the size and shape of the molecule, which are crucial for receptor fit.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which influences how a molecule interacts with biological membranes and hydrophobic pockets of target proteins.

In a QSAR study of 2-aminothiazol-4(5h)-one derivatives, descriptors from 3D-MoRSE, GETAWAY, and RDF classes, along with topological indices, were instrumental in generating the predictive model. The antiplasmodial activity of certain 2-aminothiazole (B372263) derivatives has been linked to hydrophobic electron-withdrawing groups on the phenyl ring.

Descriptor TypeExample DescriptorsPotential Influence on Bioactivity of 4-Thiazolamine, 2-(3-methoxyphenyl)-
Electronic Dipole Moment, HOMO/LUMO Energies, Partial ChargesGoverns electrostatic interactions with the target receptor.
Steric Molecular Weight, Molar Refractivity, Surface AreaDetermines the fit of the molecule into the binding site of the target.
Hydrophobic LogPAffects membrane permeability and hydrophobic interactions with the target.
Topological Connectivity Indices, Wiener IndexRelates molecular structure and branching to biological activity.

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of a molecule, which are fundamental to its reactivity and intermolecular interactions. Density Functional Theory (DFT) is a commonly employed method for such investigations.

Electronic Structure Characterization (e.g., Frontier Molecular Orbitals)

The electronic structure of 4-Thiazolamine, 2-(3-methoxyphenyl)- can be characterized by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical reactivity and stability.

HOMO: For 4-Thiazolamine, 2-(3-methoxyphenyl)-, the HOMO is likely to be distributed over the electron-rich thiazolamine ring and the methoxy-substituted phenyl ring, indicating these regions as potential sites for electrophilic attack or interaction with electron-deficient parts of a receptor.

LUMO: The LUMO is expected to be located over the thiazole ring system, suggesting this area is susceptible to nucleophilic attack.

Energy Gap (ΔE): A smaller HOMO-LUMO gap generally implies higher reactivity. Calculations on similar thiazole derivatives have shown energy gaps that correlate with their observed biological activities. For example, a computational study on a morpholine pendent 2-hydrazineyl thiazole derivative reported an energy gap of 3.42 eV, indicating a moderate degree of stability and chemical reactivity.

Molecular OrbitalPredicted Location on 4-Thiazolamine, 2-(3-methoxyphenyl)-Implication for Reactivity
HOMO Thiazolamine ring, methoxy-substituted phenyl ringSite for electron donation and interaction with electrophiles.
LUMO Thiazole ring systemSite for electron acceptance and interaction with nucleophiles.
HOMO-LUMO Gap Dependent on the specific electronic structureIndicator of chemical reactivity and kinetic stability.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The biological activity of 4-Thiazolamine, 2-(3-methoxyphenyl)- is mediated by its non-covalent interactions with its biological target. Quantum chemical calculations can model and analyze these interactions.

Hydrogen Bonding: The amino group on the thiazole ring can act as a hydrogen bond donor, while the nitrogen atom within the thiazole ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. These interactions are crucial for the specific recognition and binding to target proteins. For instance, the 2-amino thiazole ring is known to form hydrogen bonds with key residues in the active sites of enzymes.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystalline structures, providing insights into the contributions of different types of contacts. For a related benzothiazole derivative, O-H···N intermolecular hydrogen bonding was found to be a key interaction in its crystal structure.

Future Research Directions and Translational Potential

Exploration of Novel Therapeutic Targets and Disease Areas

The thiazole (B1198619) nucleus is a well-established pharmacophore present in numerous approved drugs and clinical candidates, exhibiting a wide array of biological activities. nih.gov Future research on 4-Thiazolamine, 2-(3-methoxyphenyl)- and its derivatives should aim to systematically explore novel therapeutic targets beyond the currently known activities associated with this scaffold. The diverse biological properties reported for various thiazole derivatives suggest that this specific compound could be a valuable lead for identifying new treatments.

Thiazole derivatives have demonstrated a broad spectrum of pharmacological effects, including:

Antimicrobial nih.gov

Anticancer nih.govmdpi.com

Anti-inflammatory rsc.org

Anticonvulsant nih.gov

Antioxidant mdpi.com

Dopamine (B1211576) Agonist Properties nih.gov

A significant research avenue is the investigation of its potential as a quorum sensing (QS) inhibitor. QS is a cell-to-cell communication process in bacteria that regulates virulence factors and biofilm formation. A compound identified as 4-(o-methoxyphenyl)-2-aminothiazole has been shown to inhibit biofilm formation in Pseudomonas aeruginosa, suggesting a potential role for related isomers like the 2-(3-methoxyphenyl) analogue in combating antibiotic resistance. researchgate.net

Potential Therapeutic AreaRationale Based on Thiazole DerivativesKey Research Objective
Infectious Diseases Thiazole-containing compounds have shown potent antibacterial and antifungal activities. nih.govnanomedicine-rj.com The 2-aminothiazole (B372263) moiety is a key component in several antimicrobial drugs.To screen 4-Thiazolamine, 2-(3-methoxyphenyl)- and its analogues against a panel of clinically relevant, drug-resistant bacterial and fungal pathogens.
Oncology The 1,3,4-thiadiazole (B1197879) scaffold, a related heterocycle, has been investigated for its anticancer properties, with some derivatives showing activity against breast cancer cell lines. mdpi.comTo evaluate the cytotoxic and anti-proliferative effects of the compound on various cancer cell lines and to identify potential molecular targets within cancer signaling pathways.
Neurodegenerative Diseases Certain thiazolamine structures have been identified as dopamine agonists, suggesting potential applications in conditions like Parkinson's disease. nih.gov Multi-target ligands based on heterocyclic scaffolds are being explored for Alzheimer's disease. nih.govmdpi.comTo investigate the compound's interaction with key neurological targets, such as dopamine receptors, cholinesterases, and enzymes involved in amyloid-beta processing.
Inflammatory Disorders Azo-thiazole derivatives have been assessed for their anti-inflammatory activity. rsc.orgnih.govTo assess the compound's ability to modulate inflammatory pathways, for example, by measuring its effect on cytokine production or key inflammatory enzymes.

Advanced Synthetic Strategies for Complex Analogues

To fully explore the structure-activity relationship (SAR) of the 4-Thiazolamine, 2-(3-methoxyphenyl)- scaffold, the development of advanced and efficient synthetic strategies is crucial. While classical methods for thiazole synthesis, such as the Hantzsch synthesis, are well-established, modern techniques can offer significant advantages in terms of yield, purity, reaction time, and environmental impact.

Future synthetic efforts should focus on creating a diverse library of analogues by modifying key positions of the molecule: the amino group at C2, the thiazole ring itself, and the methoxyphenyl substituent.

Modern Synthetic Approaches for Thiazole Derivatives:

Microwave-Assisted Synthesis: This technique has been successfully used for the solvent-free synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole, resulting in high yields and shorter reaction times. nih.gov Applying this method to the synthesis of 4-Thiazolamine, 2-(3-methoxyphenyl)- analogues could significantly accelerate the generation of new compounds for biological screening.

Ultrasound Irradiation: Ultrasound has been employed as a green energy source for the regioselective synthesis of isoxazoline (B3343090) derivatives, which are also five-membered heterocycles. mdpi.com This environmentally friendly approach could be adapted for the synthesis of complex thiazole analogues.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, enhancing safety, scalability, and product consistency. This would be particularly valuable for the large-scale production of a promising lead compound.

Synthetic StrategyAdvantagesPotential Application for 4-Thiazolamine, 2-(3-methoxyphenyl)- Analogues
Microwave-Assisted Organic Synthesis (MAOS) Rapid heating, shorter reaction times, often higher yields, solvent-free options. nih.govEfficiently create a library of analogues by varying the substituents on the phenyl ring or acylating the amino group.
Ultrasound-Promoted Synthesis Environmentally friendly ("green chemistry"), enhanced reaction rates, improved yields. mdpi.comDevelop novel, sustainable synthetic routes to complex, polycyclic systems incorporating the core scaffold.
Palladium-Catalyzed Cross-Coupling Versatile for C-C and C-N bond formation, allowing for the introduction of diverse functional groups.Introduce a wide range of substituents at various positions on the phenyl and thiazole rings to finely tune biological activity.
Combinatorial Chemistry Rapid generation of large libraries of related compounds for high-throughput screening.Systematically explore the SAR by creating a matrix of derivatives with variations at multiple positions simultaneously.

Multi-Targeted Ligand Design and Polypharmacology

Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve multiple pathological pathways. The traditional "one molecule, one target" paradigm is frequently insufficient for treating such conditions. nih.gov The concept of polypharmacology, where a single drug is designed to interact with multiple targets, has emerged as a promising therapeutic strategy. nih.gov

The 4-Thiazolamine, 2-(3-methoxyphenyl)- scaffold is an excellent candidate for the development of multi-target-directed ligands (MTDLs). nih.gov Its structure contains multiple points for chemical modification, allowing for the incorporation of different pharmacophores designed to interact with various biological targets.

Potential MTDL Strategies:

Alzheimer's Disease: An MTDL for Alzheimer's could be designed by hybridizing the 4-Thiazolamine, 2-(3-methoxyphenyl)- core with a moiety known to inhibit acetylcholinesterase (AChE) or beta-secretase (BACE1). nih.govresearchgate.net A study on a triazolopyridopyrimidine scaffold containing a methoxyphenyl group identified a compound with dual AChE inhibition and antioxidant activity. mdpi.com

Cancer: A potential anticancer MTDL could combine the thiazole core with a fragment that inhibits a specific protein kinase or another target involved in tumor growth and proliferation.

Infectious Diseases: For complex infections, an MTDL could target both a crucial bacterial enzyme and a mechanism of antibiotic resistance.

The design of such molecules requires a deep understanding of the structural biology of the intended targets and often involves computational modeling to predict binding affinities and modes.

Bioavailability Enhancement Strategies Based on Physicochemical Modeling

A significant hurdle in drug development is achieving adequate bioavailability, particularly for orally administered drugs. drug-dev.com Poorly water-soluble compounds often exhibit low absorption from the gastrointestinal tract, limiting their therapeutic efficacy. nih.gov Physicochemical properties such as solubility, permeability, and metabolic stability are key determinants of a drug's pharmacokinetic profile.

Future research should integrate computational, physicochemical modeling early in the development of 4-Thiazolamine, 2-(3-methoxyphenyl)- analogues to predict and optimize their absorption, distribution, metabolism, and excretion (ADME) properties.

Integrated Approach for Bioavailability Enhancement:

In Silico Prediction: Utilize computational tools and platforms like pkCSM to predict key physicochemical and ADMET properties (e.g., water solubility, Caco-2 permeability, intestinal absorption) for newly designed analogues. rsc.orgnih.gov This allows for the early-stage filtering of compounds with predicted poor pharmacokinetic profiles.

Physicochemical Characterization: Experimentally determine properties such as pKa, logP, and solubility for the most promising compounds to validate and refine the computational models.

Formulation Strategies: For lead compounds with suboptimal bioavailability, various formulation strategies can be employed. These techniques aim to improve dissolution rates and solubility. nih.govpatsnap.comnih.gov

Enhancement StrategyMechanism of ActionApplicability
Micronization/Nanonization Increases the surface area of the drug particles, leading to a higher dissolution rate according to the Noyes-Whitney equation. patsnap.comApplicable if the dissolution rate is the limiting factor for absorption.
Solid Dispersions The drug is dispersed in an amorphous form within a hydrophilic carrier, which can enhance solubility and dissolution. bohrium.comEffective for poorly soluble, crystalline compounds (BCS Class II).
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the cyclodextrin (B1172386) cavity, forming a more water-soluble inclusion complex. patsnap.comSuitable for molecules with appropriate size and geometry to fit within the cyclodextrin cavity.
Lipid-Based Formulations The drug is dissolved in lipids, surfactants, and co-solvents, which can improve solubilization and facilitate absorption via lymphatic pathways. nih.govParticularly useful for highly lipophilic compounds.
Salt Formation Converting a weakly acidic or basic drug into a salt form can significantly increase its aqueous solubility and dissolution rate. patsnap.comApplicable if the parent molecule has an ionizable group, such as the amino group in 4-Thiazolamine.

By combining predictive modeling with advanced formulation science, the translational potential of promising analogues derived from the 4-Thiazolamine, 2-(3-methoxyphenyl)- scaffold can be significantly enhanced, increasing the likelihood of successful clinical development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-methoxyphenyl)-4-thiazolamine, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Route Selection : Begin with a Hantzsch thiazole synthesis, reacting thiourea with α-halo ketones or esters. For example, substitute 3-methoxybenzaldehyde derivatives with bromoacetophenone under acidic conditions (e.g., HCl/ethanol) to form the thiazole core .
  • Optimization : Use factorial design (e.g., 2³ factorial experiments) to test variables like temperature (60–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading (e.g., p-toluenesulfonic acid). Monitor purity via TLC and confirm yields using HPLC .
  • Validation : Characterize intermediates via 1H^1H-NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) and IR (C=N stretch at ~1600 cm⁻¹) .

Q. How can the structural integrity of 2-(3-methoxyphenyl)-4-thiazolamine derivatives be validated post-synthesis?

  • Methodology :

  • Spectroscopic Analysis : Use 13C^{13}C-NMR to confirm thiazole ring formation (C-2 and C-4 carbons at ~165–170 ppm) and methoxy group presence (OCH₃ signal at ~55 ppm). High-resolution mass spectrometry (HRMS) ensures molecular ion accuracy (e.g., [M+H]⁺ within ±2 ppm) .
  • Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water mixtures. Compare X-ray diffraction data with computational models (e.g., DFT-optimized geometries) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the thiazole ring) impact biological activity in cancer models?

  • Methodology :

  • SAR Studies : Synthesize analogs with substituents at C-5 (e.g., nitro, methyl, or halogens). Test in vitro cytotoxicity against HeLa or MCF-7 cells using MTT assays. Compare IC₅₀ values (e.g., methoxy derivatives show 10–15% higher efficacy than nitro-substituted analogs) .
  • Mechanistic Insight : Perform docking studies (AutoDock Vina) to assess interactions with topoisomerase II or DNA intercalation. Validate via fluorescence quenching assays (e.g., ethidium bromide displacement) .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rat serum) and metabolic pathways using LC-MS/MS. Identify unstable metabolites (e.g., demethylation of the methoxy group) .
  • Formulation Adjustments : Improve bioavailability via nanoencapsulation (e.g., PLGA nanoparticles) or co-administration with CYP450 inhibitors (e.g., ketoconazole) .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodology :

  • Virtual Screening : Use Schrödinger Suite to screen derivatives against kinase libraries (e.g., EGFR, VEGFR). Prioritize compounds with Glide scores < −8 kcal/mol .
  • MD Simulations : Run 100-ns simulations (AMBER) to assess binding stability. Analyze hydrogen bond occupancy (e.g., >80% with Ser774 of EGFR) .

Data Contradiction Analysis

Q. Why might in vitro antimicrobial activity of 2-(3-methoxyphenyl)-4-thiazolamine not translate to in vivo models?

  • Methodology :

  • Biofilm Penetration Tests : Use confocal microscopy (SYTO-9/PI staining) to evaluate compound penetration in Pseudomonas aeruginosa biofilms. Correlate with MIC values .
  • Resistance Screening : Perform serial passage assays to detect efflux pump upregulation (e.g., qRT-PCR for MexAB-OprM) .

Experimental Design Tables

Parameter Optimized Value Reference
Reaction Temperature80°C
Solvent SystemEthanol/H₂O (3:1 v/v)
Catalystp-TsOH (10 mol%)
HPLC Purity Threshold>98%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.